molecular formula C17H13N3O2 B13700788 3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid

3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid

Cat. No.: B13700788
M. Wt: 291.30 g/mol
InChI Key: BIAPOHFPPDBPOE-UHFFFAOYSA-N
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Description

3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid is an organic compound with the molecular formula C17H13N3O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-phenyl-2-pyrimidinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid typically involves the reaction of 5-phenyl-2-pyrimidinylamine with 3-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminopyrimidin-5-yl)benzoic Acid
  • 4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic Acid

Uniqueness

3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

3-[(5-phenylpyrimidin-2-yl)amino]benzoic acid

InChI

InChI=1S/C17H13N3O2/c21-16(22)13-7-4-8-15(9-13)20-17-18-10-14(11-19-17)12-5-2-1-3-6-12/h1-11H,(H,21,22)(H,18,19,20)

InChI Key

BIAPOHFPPDBPOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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